molecular formula C10H12ClN3O2 B3019153 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride CAS No. 144734-19-0

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride

Cat. No. B3019153
M. Wt: 241.68
InChI Key: WPWOYFVVSZQSOD-UHFFFAOYSA-N
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Description

Quinazoline-2,4(1H,3H)-dione derivatives are a class of compounds that have garnered interest due to their potential applications in medicinal chemistry. The compound "3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride" is structurally related to various quinazoline-2,4-dione derivatives that have been synthesized and studied for their biological properties and potential as pharmaceutical agents .

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives can be achieved through different methods. One approach involves the reaction of 3-amino-1H,3H-quinoline-2,4-diones with urea in acetic acid, leading to novel imidazoquinazoline diones . Another method utilizes cesium carbonate catalysis to synthesize quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide . Additionally, a green protocol using a basic ionic liquid as a catalyst has been reported for the synthesis of these compounds from carbon dioxide and 2-aminobenzonitriles under solvent-free conditions . The synthesis of 3-amino-1H-quinazoline-2,4-diones has also been described, starting with fluorobenzoic acid and using (2,4-dinitro-phenyl)-hydroxylamine as the aminating reagent .

Molecular Structure Analysis

The molecular structure of quinazoline-2,4(1H,3H)-dione derivatives is characterized by the presence of a quinazoline ring system. The structural and compositional details of these compounds have been confirmed through various spectroscopic methods, including 1H, 13C, IR, MS, and in some cases, 15N NMR data . Single crystal X-ray diffraction has been used to confirm the structures of some derivatives .

Chemical Reactions Analysis

Quinazoline-2,4(1H,3H)-dione derivatives exhibit reactivity that allows for further chemical modifications. For instance, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel compounds that can rearrange under certain conditions to form different heterocyclic structures . The reactivity of these compounds with urea has also been explored, leading to the formation of imidazoquinazoline diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-2,4(1H,3H)-dione derivatives are influenced by their molecular structure. These properties have been studied through various analytical techniques, and the compounds have shown potential as local anesthetic agents due to their structural similarity to known anesthetics . Additionally, certain derivatives have been identified as selective antagonists for Gly/NMDA and AMPA receptors, indicating their potential use in modulating neurotransmitter systems .

Future Directions

The future directions in the field of quinazoline derivatives involve the design and synthesis of new derivatives or analogues to treat various diseases . This information might help medicinal chemistry researchers in their future work.

properties

IUPAC Name

3-(2-aminoethyl)-1H-quinazoline-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15;/h1-4H,5-6,11H2,(H,12,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWOYFVVSZQSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride

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